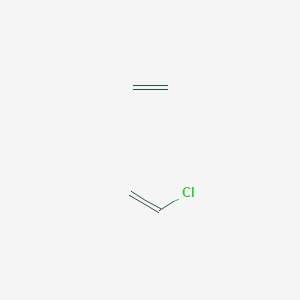

Chloroethene;ethene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloroethene;ethene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl.C2H4/c1-2-3;1-2/h2H,1H2;1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGNPJFAKZHQPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C.C=CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25037-78-9, 72379-05-6, 107285-75-6 | |

| Details | Compound: Ethene, chloro-, polymer with ethene, graft | |

| Record name | Ethylene-vinyl chloride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Ethene, chloro-, polymer with ethene, graft | |

| Record name | Ethene, chloro-, polymer with ethene, chlorinated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72379-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Ethene, chloro-, polymer with ethene, graft | |

| Record name | Ethene, chloro-, polymer with ethene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107285-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

90.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Chloroethene and Ethene in Advanced Chemical Research

Significance within Organic Chemistry and Industrial Processes

Ethene (Ethylene)

Ethene (C₂H₄) is the simplest hydrocarbon containing a carbon-carbon double bond, making it a highly reactive and versatile molecule in organic chemistry. Its structure, with sp² hybridized carbon atoms, imparts a planar geometry and a reactive π-bond, which readily participates in addition reactions, polymerization, and other transformations wikipedia.orgunacademy.comfiveable.me. Industrially, ethene is a cornerstone chemical, with global production exceeding 150 million tonnes annually, making it the most produced organic compound worldwide wikipedia.org. Its significance stems from its role as a primary feedstock for numerous essential products. The vast majority of ethene is polymerized to produce polyethylene (B3416737), a ubiquitous plastic used in packaging, films, and containers wikipedia.orgbritannica.comaiche.org. Beyond polyethylene, ethene is oxidized to ethylene (B1197577) oxide, which is then converted to ethylene glycol, a key component in antifreeze and polyester (B1180765) fibers wikipedia.orgbritannica.comchiyodacorp.com. It is also a precursor to acetaldehyde, ethanol, and ethylbenzene, which leads to styrene (B11656) wikipedia.orgbritannica.com.

Chloroethene (Vinyl Chloride)

Chloroethene (C₂H₃Cl), also known as vinyl chloride monomer (VCM), is an organochloride characterized by a vinyl group attached to a chlorine atom. Its industrial importance is almost exclusively tied to its role as the monomer for polyvinyl chloride (PVC) wikipedia.orgbritannica.comwww.gov.ukchemicalbook.com. Over 95% of global chloroethene production is dedicated to PVC manufacturing www.gov.uknih.gov. PVC is a versatile polymer utilized extensively in construction (e.g., pipes, window frames, siding), automotive parts, medical devices, and consumer goods due to its durability, chemical resistance, and cost-effectiveness aiche.orgwikipedia.orgbritannica.com. While its primary application is polymerization, chloroethene has also been historically used in other applications, such as refrigerants and aerosol propellants, though these uses have largely been phased out due to its toxicological profile wikipedia.orgnih.gov.

Historical Context of Chloroethene Scientific Inquiry

The scientific investigation into ethylene's properties and effects predates its widespread industrial application. While its effects on plants were observed as early as 1858 in relation to illumination gas, it was not until 1886 that Dimitry Neljubov identified ethylene as the active component responsible for specific plant growth responses nih.govscielo.brufl.edunumberanalytics.com. By 1934, Richard Gane had definitively demonstrated that plants synthesize ethylene, solidifying its role as a plant hormone, particularly in fruit ripening and senescence nih.govufl.edunumberanalytics.com.

The scientific inquiry into chloroethene has been significantly shaped by its industrial utility and its recognized health impacts. While PVC was first synthesized in the 19th century, its commercial viability was established later, with patents for its polymerization appearing in the early 20th century britannica.com. Research in the mid-20th century revealed chloroethene's potent carcinogenicity, leading to stringent regulatory measures and a focus on safe handling and production processes wikipedia.orgwww.gov.ukchemicalbook.comnih.gov. Earlier uses of chloroethene as a refrigerant and aerosol propellant were discontinued (B1498344) following these discoveries wikipedia.orgnih.gov.

Interrelationships between Chloroethene and Ethene in Chemical Systems

The primary interrelationship between ethene and chloroethene lies in the industrial synthesis of chloroethene, where ethene serves as the fundamental hydrocarbon feedstock. The dominant industrial pathway for chloroethene production is a two-step process britannica.comedurev.ingoogle.com.

Ethylene Dichloride (EDC) Production: Ethene is first reacted with chlorine (Cl₂) in a liquid-phase reaction, typically catalyzed by iron(III) chloride (FeCl₃) or ethylene dibromide, to produce 1,2-dichloroethane (B1671644) (ethylene dichloride, EDC) edurev.ingoogle.com. C₂H₄ + Cl₂ → C₂H₄Cl₂ edurev.in

Thermal Cracking of EDC: The purified EDC is then subjected to thermal cracking at high temperatures (approximately 500 °C) in a furnace. This process decomposes EDC into chloroethene (vinyl chloride) and hydrogen chloride (HCl) britannica.comedurev.ingoogle.com. C₂H₄Cl₂ → CH₂=CHCl + HCl britannica.comedurev.in

An alternative industrial route is the oxychlorination process , where ethene, hydrogen chloride (HCl), and oxygen (or air) are reacted in the presence of a copper catalyst to directly yield chloroethene and water britannica.comgoogle.comresearchgate.netresearchgate.net. C₂H₄ + HCl + ½ O₂ → CH₂=CHCl + H₂O britannica.com

Modern industrial plants often integrate these processes, utilizing the HCl by-product from EDC cracking as a reactant in the oxychlorination step, thereby optimizing resource utilization britannica.comgoogle.com. Ongoing research explores more direct, one-step synthesis methods from ethene, HCl, and oxygen to enhance efficiency and reduce the environmental footprint google.comresearchgate.netresearchgate.netethz.ch.

Properties and Data

The distinct chemical structures of ethene and chloroethene dictate their unique physical and chemical properties, influencing their handling, reactivity, and industrial applications.

Ethene (Ethylene)

| Property | Value | Source |

| Chemical Formula | C₂H₄ | wikipedia.org |

| Molar Mass | 28.054 g/mol | wikipedia.org |

| Appearance | Colorless gas | wikipedia.org |

| Odor | Faint "sweet and musky" | wikipedia.org |

| Melting Point | -169.2 °C | wikipedia.org |

| Boiling Point | -103.7 °C | wikipedia.org |

| Density (gas) | 1.178 kg/m ³ at 15 °C | wikipedia.org |

| Solubility in Water | 131 mg/L at 25 °C | wikipedia.org |

| Flash Point | -135.85 °C | airgas.com |

| Flammability | Extremely Flammable Gas | airgas.comengineeringtoolbox.com |

| Industrial Production | ~150 million tonnes annually (2016) | wikipedia.org |

Chloroethene (Vinyl Chloride)

| Property | Value | Source |

| Chemical Formula | C₂H₃Cl | wikipedia.orgchemicalbook.com |

| Molar Mass | 62.50 g/mol | wikipedia.orgchemicalbook.com |

| Appearance | Colorless gas | wikipedia.orgchemicalbook.com |

| Odor | Mildly sweet / Ethereal | wikipedia.orgchemicalbook.cominchem.org |

| Melting Point | -153.8 °C | wikipedia.orgchemicalbook.com |

| Boiling Point | -13.4 °C | wikipedia.orgchemicalbook.cominchem.org |

| Density (liquid) | 0.911 g/mL at 25 °C | wikipedia.orgchemicalbook.com |

| Solubility in Water | <1.1 g/L at 25 °C | chemicalbook.cominchem.org |

| Flash Point | -78 °C (−108.4 °F) | wikipedia.org |

| Flammability | Extremely Flammable Gas | chemicalbook.comdguv.de |

| Primary Use | Monomer for PVC production (>95%) | www.gov.uknih.gov |

| Carcinogen Classification | Human Carcinogen (IARC Group 1) | wikipedia.orgwww.gov.uknih.gov |

Compound List

Ethylene-Based Industrial Synthesis Routes

Oxychlorination of Ethene, Hydrogen Chloride, and Oxygen

Reaction Kinetics and Selectivity in Oxychlorination

The oxychlorination of ethylene is a critical step in the balanced VCM process, serving to consume the hydrogen chloride (HCl) byproduct from EDC cracking and produce additional EDC. This reaction involves ethylene, HCl, and oxygen, typically catalyzed by copper chloride (CuCl₂) supported on alumina (B75360) (γ-Al₂O₃) intratec.usaai.solutionsvalcogroup-valves.comntnu.no. The reaction is highly exothermic and proceeds via a Mars-van Krevelen mechanism, involving a redox cycle of copper species (Cu²⁺/Cu⁺) valcogroup-valves.comntnu.nothyssenkrupp-uhde.comwestlakevinnolit.com.

Catalyst Performance and Selectivity: While CuCl₂/γ-Al₂O₃ is the workhorse catalyst, research has explored various promoters and alternative catalysts to enhance activity, selectivity, and stability. Alkali, alkaline earth, and rare earth metals are often used as promoters to improve catalyst performance and mitigate deactivation phenomena such as copper volatilization at elevated temperatures valcogroup-valves.com. Noble metal chlorides like PdCl₂ have shown high selectivity to VCM directly but suffer from limited activity ou.edu. Rare-earth catalysts, such as those based on cerium oxide (CeO₂) and lanthanum oxychloride (LaOCl), have also been investigated, with some exhibiting good selectivity towards EDC/VCM ou.eduportfolio-pplus.com. For instance, CeO₂/ZrO₂ catalysts have demonstrated an ability to suppress carbon oxide (COx) formation, a significant byproduct portfolio-pplus.com.

The selectivity of the oxychlorination reaction is highly dependent on reaction conditions and catalyst choice. The primary desired product is EDC, but undesired side reactions can lead to the formation of ethyl chloride, 1,1,2-trichloroethane, chlorinated byproducts, and over-oxidation products like carbon monoxide (CO) and carbon dioxide (CO₂) aai.solutionswestlakevinnolit.com. Maintaining optimal temperatures, typically between 200-300 °C, is crucial for maximizing EDC selectivity and preventing rapid catalyst deactivation aai.solutionsvalcogroup-valves.com. Higher temperatures can favor the formation of ethyl chloride and COx intratec.usaai.solutions.

Kinetics and Mechanism: The reaction kinetics are complex, involving multiple parallel and consecutive steps ntnu.no. Understanding the dynamic nature of the active sites and the redox cycles of the copper catalyst is essential for process optimization valcogroup-valves.comntnu.no. Kinetic models are continuously being developed to better predict reactant and product behavior under industrial conditions valcogroup-valves.comntnu.no. Deuterium labeling experiments suggest that EDC is a precursor to VCM in some oxychlorination pathways ou.edu.

Integration with 1,2-Dichloroethane Cracking for HCl Recycle

The "balanced VCM process" is characterized by its integrated nature, where the HCl generated from the thermal cracking of EDC is efficiently recycled to the oxychlorination unit. This integration is fundamental to the economic viability and environmental performance of VCM production.

Process Integration: The balanced process typically involves three main stages:

EDC Production: Ethylene is reacted with chlorine (direct chlorination) and with HCl and oxygen (oxychlorination) to produce EDC. While direct chlorination is highly selective (>99%) and exothermic, oxychlorination utilizes recycled HCl and also produces EDC, albeit with water as a byproduct aai.solutionsvalcogroup-valves.comntnu.noportfolio-pplus.comihsmarkit.comwestlakevinnolit.comeuropa.eubcrec.idresearchgate.net.

EDC Purification: EDC from both routes, especially from oxychlorination, undergoes purification, typically through distillation, to remove water and byproducts before cracking valcogroup-valves.comntnu.noihsmarkit.comwestlakevinnolit.com.

EDC Cracking: Purified EDC is then fed to a high-temperature thermal cracker (pyrolyzer) where it decomposes into VCM and HCl intratec.usntnu.nontnu.noihsmarkit.comwestlakevinnolit.combcrec.idresearchgate.netalleima.comaai.solutions.

This integrated approach, involving direct chlorination, oxychlorination, and EDC cracking, allows for high chlorine utilization efficiency and is employed in over 90% of global VCM production ntnu.nobcrec.idaai.solutions.

Thermal Cracking of 1,2-Dichloroethane to Chloroethene

The thermal cracking, or pyrolysis, of 1,2-dichloroethane (EDC) is the final major chemical transformation in the balanced VCM process, converting the intermediate EDC into the desired VCM product and HCl.

Reactor Design and Process Optimization

The thermal cracking of EDC is an endothermic process that occurs at high temperatures, typically ranging from 480 °C to 550 °C, and pressures around 16 bar intratec.usntnu.nontnu.no. The reaction is usually carried out in specialized cracking furnaces designed to handle these conditions and the corrosive nature of the reactants and products.

Reactor Design Considerations: Cracking furnaces are often designed as tubular reactors, where preheated EDC vapor flows through tubes heated externally. Materials of construction are critical to withstand high temperatures, corrosive HCl, and potential coking, with alloys resistant to carburization, oxidation, and creep being favored ntnu.noalleima.com. Process optimization focuses on maximizing EDC conversion per pass while minimizing byproduct formation and coke deposition. A conversion rate of approximately 50-60% per pass is common, with rapid cooling (quenching) of the reactor effluent required immediately after the cracking zone to suppress secondary reactions and byproduct formation intratec.usntnu.noeuropa.eu. The quench can be achieved by contacting the hot effluent with cold EDC or a heat exchanger ntnu.noeuropa.eu.

Process Optimization Strategies: Optimization efforts aim to improve VCM yield and selectivity, reduce energy consumption, and extend the operational lifetime of the equipment. This includes precise control of temperature, pressure, and residence time. Minimizing coke formation on the reactor tubes is a significant challenge, as it leads to reduced heat transfer, increased pressure drop, and eventual shutdown for decoking ntnu.nontnu.no. Strategies to mitigate coking include careful control of EDC purity and operating conditions.

Formation of Chlorinated Hydrocarbon Side Products

Common Byproducts: The main byproducts formed during EDC cracking include:

Unconverted EDC: A significant portion of EDC does not react in a single pass and is recycled intratec.usntnu.noihsmarkit.com.

Chlorinated Olefins: Such as 1,2-dichloroethylene and 1,1-dichloroethylene.

Chlorinated Paraffins: Including ethyl chloride (EC), 1,1-dichloroethane, and 1,1,2-trichloroethane.

Higher Chlorinated Hydrocarbons: Such as tetrachloroethanes and trichloroethylenes.

Coke: Carbonaceous deposits formed on reactor surfaces, which can significantly impact process efficiency and require periodic removal ntnu.nontnu.no.

The formation pathways for these byproducts are complex, often involving free-radical mechanisms at high temperatures alleima.com. Controlling the purity of the EDC feed and optimizing cracking conditions are essential for minimizing the generation of these unwanted substances. The separation and purification of VCM from these byproducts, including unconverted EDC and HCl, are achieved through a series of distillation steps westlakevinnolit.comihsmarkit.combcrec.id.

Ethane-Based Direct Synthesis Approaches

While the ethylene-based balanced process dominates VCM production, research into direct synthesis routes from ethane (B1197151), a more abundant and often cheaper feedstock derived from natural gas, is ongoing. These approaches aim to bypass the intermediate production of ethylene from other sources.

High-Temperature Chlorination of Ethane

Direct synthesis of VCM from ethane typically involves high-temperature chlorination or oxychlorination processes. These routes aim to convert ethane directly into VCM or into intermediates that can be readily converted to VCM.

Reaction Pathways: One proposed pathway involves the direct chlorination of ethane to produce EDC, which is then cracked to VCM, similar to the ethylene-based process but starting from ethane westlakevinnolit.comresearchgate.net. Alternatively, direct oxychlorination of ethane can be employed, potentially in a single step, to yield VCM. These processes often require high temperatures and specific catalysts to achieve reasonable selectivity and conversion.

Challenges and Catalysis: The direct chlorination of ethane is more challenging than that of ethylene due to the higher C-H bond strength in ethane and the potential for over-chlorination and radical side reactions. Catalysts and process conditions must be carefully selected to favor the desired reactions while suppressing the formation of numerous byproducts, including chlorinated ethanes, ethyl chloride, and chlorinated ethanes of higher molecular weight. Research in this area focuses on developing selective catalysts, such as those based on rare-earth oxychlorides, that can facilitate the direct conversion of ethane to VCM or its precursors westlakevinnolit.comresearchgate.net. The goal is to achieve a more economically competitive and environmentally friendly VCM production route compared to the traditional ethylene-based process.

Compound Table:

| Common Name | IUPAC Name | Chemical Formula |

| Vinyl Chloride Monomer | Chloroethene | C₂H₃Cl |

| Ethylene | Ethene | C₂H₄ |

| Ethylene Dichloride (EDC) | 1,2-Dichloroethane | C₂H₄Cl₂ |

| Hydrogen Chloride (HCl) | Hydrochloric Acid | HCl |

| Oxygen | Oxygen | O₂ |

| Chlorine | Chlorine | Cl₂ |

Homopolymerization of Chloroethene (Polyvinyl Chloride Formation)

Polyvinyl chloride (PVC) is one of the most widely produced synthetic polymers globally, primarily synthesized through the free-radical polymerization of vinyl chloride monomer (VCM). This process can be carried out using various techniques, each influencing the final polymer's properties.

Free-Radical Polymerization

Free-radical polymerization is the dominant method for producing PVC. It involves the generation of free radicals, which initiate a chain reaction of monomer addition.

Suspension polymerization is the most common method for producing PVC, accounting for approximately 80% of its global production. In this process, vinyl chloride monomer is dispersed as small droplets (globules) in an aqueous medium, stabilized by suspending agents. An oil-soluble initiator, typically an organic peroxide, is dissolved in the monomer droplets. The polymerization occurs within these monomer-rich droplets, which are maintained in suspension through vigorous agitation and the presence of stabilizers like polyvinyl alcohol (PVA) or hydroxypropyl cellulose (B213188) ether (HPC) google.comessentialchemicalindustry.orggoogle.comgoogle.com.

The reaction is typically carried out at temperatures between 30°C and 80°C, often under pressure to maintain the monomer in a liquid phase essentialchemicalindustry.orggoogle.com. The choice of initiator is critical, influencing the reaction rate and the polymer's molecular weight. Common initiators include:

Dialkyl Peroxydicarbonates: Such as diisopropyl peroxy dicarbonate. These are effective for suspension polymerization, typically used within a temperature range of 38-71°C google.comgoogle.com.

Peroxy-tert-alkanoates: Another class of organic peroxides used as initiators google.com.

Diacyl Peroxides: Also employed in suspension polymerization google.com.

Organic Peroxides: A general term for initiators soluble in chloroethene essentialchemicalindustry.org.

Lauroyl Peroxide: Can be used, sometimes in conjunction with a redox system like ferrous n-caproate for lower-temperature polymerizations capes.gov.br.

Initiator Mixtures: The use of combinations of fast, mild, and slow initiators can influence the polymerization process and the resulting polymer's morphology and properties preprints.orgresearchgate.net.

The polymerization proceeds until monomer conversion is complete, after which the excess monomer is removed, and the PVC polymer is separated, typically by centrifugation and drying essentialchemicalindustry.org.

Emulsion polymerization accounts for about 12% of PVC production and involves dispersing the monomer in an aqueous medium with the aid of emulsifiers, forming a stable latex. Water-soluble initiators are used in this process.

Common initiators for emulsion polymerization include:

Ammonium Peroxodisulfate: A water-soluble initiator frequently used essentialchemicalindustry.org.

Persulfate Systems: Including persulfate alone or in redox systems, such as persulfate-bisulfite researchgate.net.

Water-Soluble Initiators: A broad category encompassing various water-soluble compounds capable of generating free radicals google.com.

The emulsifier system is crucial for stabilizing the latex particles and influencing particle size. Mixtures of surfactants, such as phosphate (B84403) surfactants combined with alcohols or hydrocarbons, are employed to achieve stable emulsions and desirable particle characteristics google.com. The polymerization rate in emulsion systems can depend on the concentrations of both the catalyst and the emulsifier researchgate.net.

The kinetics of free-radical polymerization of vinyl chloride are characterized by several key aspects, including initiation, propagation, and termination steps. A significant phenomenon observed in these polymerizations, particularly in bulk or concentrated systems, is autoacceleration , often referred to as the "gel effect" researchgate.netresearchgate.netisc.irk.ru.

The phenomenon is less pronounced or absent in dilute solution or emulsion polymerizations where the viscosity increase is mitigated by the presence of a continuous solvent phase or water, respectively isc.irk.ru. Chain transfer agents can also be used to mitigate autoacceleration by reducing the kinetic chain length researchgate.net.

Monomers with a monosubstituted vinyl group, such as vinyl chloride (CH₂=CHCl), can add to a growing radical chain in two primary orientations: head-to-tail (HT) or head-to-head (HH). In head-to-tail addition, the head carbon (the one bearing the chlorine substituent) of one monomer adds to the tail carbon (the CH₂ group) of the growing radical chain, and vice versa. In head-to-head addition, the heads of two monomers or the tails of two monomers join.

For vinyl chloride polymerization, the head-to-tail (HT) addition is overwhelmingly preferred libretexts.orgutexas.edumsu.edulibretexts.org. This regioselectivity is attributed to the stabilization of the propagating radical. When the head carbon of the incoming monomer adds to the tail of the growing chain, the resulting radical is formed at the tail carbon of the incoming monomer, which is adjacent to the chlorine substituent. This carbon radical is stabilized by the electron-withdrawing chlorine atom and resonance effects, making this addition pathway energetically favorable. Conversely, head-to-head addition would lead to a less stable radical or involve greater steric hindrance utexas.edumsu.edu. Consequently, PVC chains predominantly consist of repeating units linked in a head-to-tail fashion, with only a small percentage of head-to-head linkages typically occurring libretexts.orgutexas.edu.

Reaction Kinetics and Autoacceleration Phenomena

Ziegler-Natta Polymerization of Olefins and Relevance to Chloroethene

Ziegler-Natta (ZN) catalysts, discovered by Karl Ziegler and Giulio Natta, revolutionized olefin polymerization, enabling the production of highly stereoregular polymers like linear polyethylene (B3416737) and isotactic polypropylene (B1209903) pslc.wslibretexts.orgias.ac.in. These catalysts typically consist of a transition metal compound (e.g., titanium halides) and an organoaluminum co-catalyst pslc.wslibretexts.org. The mechanism involves the coordination of the olefin to the transition metal center, followed by migratory insertion into the metal-alkyl bond ias.ac.in.

However, Ziegler-Natta catalysts are generally not effective for the direct polymerization of vinyl chloride pslc.wslibretexts.orgslideshare.net. The presence of the polar chlorine substituent on the vinyl chloride monomer can lead to catalyst poisoning through strong coordination of the Lewis basic chlorine atom to the transition metal center ias.ac.in. Furthermore, intermediate steps in the ZN catalyst activation process can generate free radicals, which then initiate a free-radical polymerization of vinyl chloride, rather than the controlled coordination polymerization characteristic of ZN catalysis pslc.wsslideshare.net.

While direct ZN polymerization of vinyl chloride is not feasible, research has explored the use of modified Ziegler-Natta catalysts for vinyl chloride polymerization. Certain soluble systems, such as those involving vanadium oxytrichloride, tri-isobutylaluminium, and tetrahydrofuran, have shown activity. Kinetic studies suggest these modified systems may operate via a mechanism more akin to conventional ZN catalysis rather than free-radical processes, though this remains an area of specialized research capes.gov.br. For bulk PVC production, free-radical polymerization remains the industry standard.

Chloroethene: Also known as vinyl chloride (VC) or ethene chloride.

Ethene: Also known as ethylene.

Polyvinyl Chloride (PVC): The polymer formed from the homopolymerization of vinyl chloride.

Metal-Catalyzed Polymerization of Chloroethene

The direct, controlled polymerization of chloroethene using metal catalysts is more complex than that of simple alkenes like ethene. Traditional Ziegler-Natta catalysts, while highly effective for ethene and propylene (B89431), are generally not suitable for direct vinyl chloride polymerization due to the initiation of radical polymerization pathways pslc.wslibretexts.orglibretexts.org. However, advancements in catalyst design, particularly with metallocene and other late transition metal catalysts, have enabled more controlled polymerization of chloroethene.

Investigation of Group 4 Metal Olefin Polymerization Catalysts

Group 4 metal complexes, including those based on titanium (Ti), zirconium (Zr), and hafnium (Hf), have been investigated for their ability to polymerize chloroethene acs.orgnih.gov. These catalysts, often activated by methylaluminoxane (B55162) (MAO), can initiate polymerization through either radical mechanisms or coordination-insertion pathways acs.orgnih.govresearchgate.netgoogle.com. For instance, metallocene catalysts like rac-(EBI)ZrMe₂/MAO and specific titanium complexes have shown activity in chloroethene polymerization acs.orgnih.govresearchgate.netgoogle.com. However, the observed pathways are often complex, with radical polymerization being a significant competing route acs.orgnih.gov. Some studies indicate that metallocene catalysts, particularly those with "constrained geometry" or ansa-bis(indenyl) structures, can exhibit reasonably high activity for poly(vinyl chloride) (PVC) production under specific conditions, sometimes enhanced by light google.com.

Identification of Chain Transfer Mechanisms (e.g., Insertion/β-Cl Elimination)

A primary challenge in the metal-catalyzed insertion polymerization of chloroethene is the prevalent chain transfer mechanism involving β-chloro (β-Cl) elimination acs.orgnih.govresearchgate.netresearchgate.net. Following the insertion of a vinyl chloride monomer into a metal-alkyl bond (e.g., LnM-R⁺), the resulting LnM-CH₂CH(Cl)-R species can rapidly undergo β-Cl elimination. This process terminates the growing polymer chain and regenerates a metal-chloride species, often precluding further insertion or leading to oligomerization of other monomers present acs.orgnih.govresearchgate.net. This β-Cl elimination is considered the most significant obstacle to achieving controlled insertion polymerization and copolymerization of vinyl chloride with these catalysts acs.orgnih.govresearchgate.net.

Other chain transfer mechanisms, such as chain transfer to monomer or cocatalyst, are also relevant in olefin polymerization, but β-Cl elimination is particularly dominant for chloroethene researchgate.netacs.orgfigshare.commdpi.com. Studies have quantified chain transfer constants for vinyl chloride in ethylene polymerization, showing its effectiveness as a chain transfer agent, particularly with single-site catalysts researchgate.netacs.orgfigshare.com. For example, chain transfer constants (Cs) for VCM in ethylene polymerization with various single-site catalysts were found to be around 30 x 10⁻⁴, and significantly higher (700 x 10⁻⁴) for a zirconocene (B1252598) catalyst in propylene polymerization researchgate.netacs.orgfigshare.com.

Challenges in Metal-Catalyzed Chloroethene Insertion Polymerization

The inherent instability of the growing polymer chain due to β-Cl elimination is a major hurdle acs.orgnih.govresearchgate.net. This rapid termination limits molecular weight and complicates control over polymer architecture. Furthermore, some metal catalysts can initiate radical polymerization of vinyl chloride, leading to a less controlled polymer structure acs.orgnih.govresearchgate.net. Catalyst deactivation can also occur through various pathways, including the formation of inactive metal-chloride species after β-Cl elimination acs.orgnih.gov. Efforts to mitigate these challenges include the use of specific catalyst designs, co-catalysts, and reaction conditions to suppress undesirable side reactions and promote controlled insertion nih.govgoogle.com.

Copolymerization Studies Involving Chloroethene and Ethene

Copolymerization offers a route to tailor the properties of polymers derived from chloroethene and ethene. By incorporating different monomers, materials with enhanced processability, flexibility, or specific functionalities can be obtained.

Chloroethene Copolymerization with Other Monomers (e.g., Ethenyl Ethanoate)

Chloroethene readily copolymerizes with various other monomers, often yielding copolymers with modified properties compared to homopolymers. A notable example is the copolymerization of chloroethene with ethenyl ethanoate (vinyl acetate, VAc) essentialchemicalindustry.org. These copolymers can be processed at lower temperatures than homopoly(vinyl chloride) and find applications in coatings, adhesives, and inks due to their flexibility, wear resistance, and chemical resistance essentialchemicalindustry.org. The copolymerization of vinyl chloride with acrylic monomers, such as n-butyl acrylate (B77674) (n-BA) and oligo(ethylene oxide) methyl ether acrylate (OEOA), has also been explored to achieve internally plasticized PVC with significantly lowered glass transition temperatures (Tg) researchgate.net. These internally plasticized copolymers exhibit excellent miscibility and improved thermal stability compared to PVC homopolymers researchgate.net.

Ethene Copolymerization with Chloroethene and Polymer Structure Analysis

The copolymerization of ethene and chloroethene (ethylene-vinyl chloride, EVC) has been investigated using various catalytic systems, including transition metal catalysts nationalmaglab.orgumich.eduresearchgate.netpsu.edu. Traditional free-radical polymerization of EVC often results in random copolymers with less defined structures and higher defect content nationalmaglab.org. However, metal-catalyzed coordination-insertion polymerization offers pathways to more controlled structures.

Studies using metallocene catalysts have explored the copolymerization of ethene with vinyl chloride, aiming for controlled incorporation of both monomers nationalmaglab.orgpsu.edu. For example, certain iron-based catalysts have been shown to copolymerize ethene and vinyl chloride, with the polar comonomer (VC) being incorporated at a faster rate than nonpolar alpha-olefins, although insertion often leads to termination via β-elimination processes psu.edu. Direct copolymerization using Ziegler-Natta or metallocene catalysts is complicated by side reactions between the activated chlorine atom on vinyl chloride and the alkylaluminum cocatalyst nationalmaglab.org.

Polymer structure analysis of EVC copolymers involves techniques like ¹H NMR, ¹³C NMR, FTIR, GPC, DSC, and TGA umich.eduresearchgate.nettandfonline.comsciengine.com. ¹³C NMR spectroscopy is particularly valuable for determining the sequence distribution and identifying the precise arrangement of monomer units within the polymer chain nationalmaglab.orgumich.eduresearchgate.netsciengine.com. For instance, ¹³C NMR studies on ethylene-vinyl chloride copolymers have revealed that a random sequence distribution often best fits the observed spectra for certain compositions, while other arrangements cannot be unequivocally ruled out umich.eduresearchgate.net. These analyses help in understanding the relationship between polymer structure, composition, and properties like thermal stability and glass transition temperature nationalmaglab.orgumich.edutandfonline.com.

:

| Common Name | IUPAC Name |

| Vinyl Chloride | Chloroethene |

| Ethylene | Ethene |

| Poly(vinyl chloride) | Poly(chloroethene) |

| Vinyl Acetate | Ethenyl Ethanoate |

Chemical Reactivity and Reaction Mechanisms of Chloroethene and Ethene

Radical Reactions of Chloroethene

Reaction with Atmospheric Oxidants (e.g., Nitrate (B79036) Radical)

The nitrate radical (NO₃•) is a key oxidant in the troposphere, particularly active during nighttime due to its susceptibility to photolysis during the day. It plays a significant role in the atmospheric degradation of volatile organic compounds (VOCs), including alkenes like chloroethene. The reaction between NO₃• and alkenes typically proceeds via an electrophilic addition mechanism to the carbon-carbon double bond, forming a radical adduct that can undergo further transformations. acs.orgnist.govresearchgate.net

Markownikoff and Contra-Markownikoff Addition Pathways

The addition of the nitrate radical to chloroethene can occur at either carbon atom of the double bond, leading to the formation of two distinct initial radical adducts. These pathways are often described using the terms Markownikoff and contra-Markownikoff addition. In the case of chloroethene, the presence of the electronegative chlorine atom influences the regioselectivity of the NO₃• addition. Studies indicate that addition to the unsubstituted carbon atom (which corresponds to a contra-Markownikoff orientation relative to the chlorine atom) is generally favored, resulting in a radical intermediate where the unpaired electron is localized on the carbon atom bearing the chlorine substituent. acs.orgresearchgate.netresearchgate.net

Identification of Intermediates and Reaction Products (e.g., Epoxichloroethane, Chloroethanal)

Table 1: Key Reaction Products of Chloroethene with Nitrate Radical

| Product Name | Chemical Formula |

| Epoxichloroethane | C₂H₃ClO |

| Chloroethanal | C₂H₃ClO |

| Nitrous acid | HNO₂ |

| Acetyl chloride | CH₃COCl |

| Nitric acid | HNO₃ |

| Formaldehyde | CH₂O |

| Formyl chloride | CHClO |

| Nitric oxide (NO) | NO |

Computational Analysis of Reaction Pathways and Barrier Heights

Quantum chemical calculations, employing methods such as Density Functional Theory (DFT), CASSCF, and B3LYP, have been instrumental in elucidating the complex reaction mechanism between chloroethene and the nitrate radical. acs.orgresearchgate.netresearchgate.net These theoretical studies allow for the determination of the energies of reactants, products, intermediates, and transition states, providing insights into the activation energy barriers for various reaction pathways. acs.orgresearchgate.netresearchgate.netrsc.org Such analyses confirm the existence of multiple reaction channels, including those corresponding to Markownikoff and contra-Markownikoff additions, and support the formation of various products, including epoxides and carbonyl compounds. acs.orgacs.orgresearchgate.netrsc.orgacs.orgresearchgate.netresearchgate.netacs.org

Comparative Reactivity Studies of Chloroethene and Ethene

Electrophilic and Nucleophilic Reactions

Electrophilic Reactions: Ethene is a highly reactive alkene due to its electron-rich π-bond, which readily undergoes electrophilic addition reactions. Common electrophiles, such as halogens (e.g., Br₂) or hydrogen halides (e.g., HBr), are attracted to this electron density. The reaction typically involves the polarization of the electrophile by the alkene's π-system, followed by the formation of a cyclic halonium ion (or a carbocation intermediate) and subsequent attack by a nucleophile. libretexts.orgyoutube.comchemguide.netchemistrystudent.comchemguide.co.ukksu.edu.sachemtube3d.comchemistrystudent.comdocbrown.infoallen.inlibretexts.orglibretexts.org

Chloroethene, while also possessing a π-bond, exhibits reduced reactivity towards electrophilic attack compared to ethene. This is attributed to the electron-withdrawing inductive effect of the chlorine atom, which decreases the electron density of the double bond. researchgate.net Consequently, chloroethene is less susceptible to electrophilic attack. When reactions do occur, the regioselectivity of addition can be influenced by the chlorine substituent, as observed in its reactions with the nitrate radical. acs.orgresearchgate.netresearchgate.net

Bond Dissociation Energies and Molecular Orbital Theory

The chemical behavior of ethene and chloroethene is fundamentally governed by their molecular structures, particularly the nature of their chemical bonds and electronic configurations. Ethene (C₂H₄) possesses a carbon-carbon double bond, which is composed of one sigma (σ) bond and one pi (π) bond. This double bond is significantly stronger and shorter than a single carbon-carbon bond, such as that found in ethane (B1197151). The carbon-carbon double bond in ethene has a bond dissociation energy (BDE) of approximately 728 kJ/mol libretexts.org. Each carbon atom in ethene is sp² hybridized, leading to a planar geometry with bond angles around 120°. The C-H bonds in ethene have a BDE of approximately 464 kJ/mol libretexts.org.

Chloroethene (C₂H₃Cl), also known as vinyl chloride, differs from ethene by the substitution of one hydrogen atom with a chlorine atom. This substitution introduces a polar C-Cl bond. While specific numerical values for the C-Cl bond dissociation energy in chloroethene are not explicitly detailed in the provided search results, the presence of the double bond influences its electronic distribution and reactivity. The C-Cl bond in vinyl chloride is noted to be more polarized due to the adjacent C=C double bond, which increases the electronegativity difference between carbon and chlorine, potentially strengthening electrostatic interactions within the bond vaia.com. This polarization and the electronic effects of the double bond contribute to its distinct reactivity compared to saturated chloroalkanes vaia.com.

Molecular Orbital (MO) theory provides deeper insights into the reactivity of these molecules. For chloroethenes, MO calculations, particularly those considering frontier molecular orbitals (HOMO and LUMO), reveal correlations with their reaction rates with various electrophiles rsc.orgresearchgate.net. The highest occupied molecular orbital (HOMO) in chloroethenes is influenced by both the carbon-carbon π-bonding and the lone-pair electrons of the chlorine atom . This complex electronic structure means that simple correlations with ionization potential (related to HOMO energy) alone are insufficient to predict reactivity; the contribution of different atomic orbitals and their coefficients to the HOMO becomes critical . The electron-withdrawing nature of chlorine also affects the electron density distribution within the π system, influencing how easily the molecule can interact with attacking species.

Table 1: Selected Bond Dissociation Energies (BDEs)

| Bond Type | Molecule | BDE (kJ/mol) | Source |

| C=C | Ethene | 728 | libretexts.org |

| C-H | Ethene | 464 | libretexts.org |

| C-Cl | Chloroethene | Not explicitly quantified in provided snippets | N/A |

Catalytic Transformations of Chloroethene and Ethene

Catalytic processes are crucial for transforming ethene and chloroethene into desired products or for their remediation. The following subsections focus on specific catalytic and oxidative transformation pathways.

Catalytic Hydrodechlorination Processes

Hydrodechlorination (HDC) is a process that removes chlorine atoms from organic molecules by reacting them with hydrogen, typically in the presence of a catalyst, to form C-H bonds and hydrogen chloride (HCl). For chloroethene (vinyl chloride), HDC aims to replace the chlorine atom with a hydrogen atom, yielding ethene or further hydrogenated products like ethane.

Various catalysts are employed for hydrodechlorination, with noble metals like palladium (Pd), platinum (Pt), and rhodium (Rh), as well as transition metals like nickel (Ni) and copper (Cu), being commonly investigated colab.wsresearchgate.netmdpi.commdpi.comresearchgate.netosti.govscilit.comresearchgate.netwpi.edumdpi.com. Supported catalysts, such as Pd on activated carbon (Pd/C), are frequently used due to their high surface area and catalytic activity mdpi.comresearchgate.netwpi.edumdpi.com. Bimetallic catalysts, like Ni-Fe or Ni-Mo, have also shown efficacy in dehalogenation reactions researchgate.netresearchgate.netpjoes.com.

Hydrogen sources for HDC can include gaseous hydrogen (H₂) or hydrogen-donating molecules like sodium formate (B1220265), formic acid, or silanes colab.wsmdpi.comresearchgate.netnih.govresearchgate.net. For instance, rhodium catalysts supported on ligands like Xantphos or DPPE have demonstrated efficient hydrodechlorination of poly(vinyl chloride) (PVC) using sodium formate as a hydrogen source, achieving complete chlorine removal, though side reactions like cross-linking can occur colab.wsresearchgate.netnih.gov. Nickel-based catalysts, often supported on activated carbon, are effective for hydrodechlorination of various chlorinated compounds, including chlorobenzene (B131634) and chloromethanes, typically using H₂ gas researchgate.netmdpi.com. Palladium catalysts are also highly active for hydrodechlorination, capable of activating H₂ or utilizing formic acid as a hydrogen source, and can achieve high conversion rates even at ambient temperatures for certain substrates mdpi.comosti.govresearchgate.netwpi.edumdpi.com.

The mechanism generally involves the adsorption of chloroethene onto the catalyst surface, followed by the cleavage of the C-Cl bond. Subsequently, hydrogen atoms (from H₂ or a donor) add to the carbon atom, and the chlorine atom is removed as HCl researchgate.netmdpi.commdpi.com. The choice of catalyst and reaction conditions significantly influences the rate, selectivity, and the nature of the final products, which can range from ethene to fully saturated hydrocarbons mdpi.commdpi.com.

Table 2: Catalysts and Hydrogen Sources in Hydrodechlorination Processes for Chlorinated Alkenes/Polymers

| Catalyst Type | Hydrogen Source | Key Findings/Notes | Source(s) |

| Rhodium (Rh) | Sodium formate | Efficient catalysis for PVC hydrodechlorination; Xantphos support showed fastest activity; potential for cross-linking. | colab.wsresearchgate.netnih.gov |

| Nickel (Ni) | H₂ gas | Active in bimetallic Ni-Fe for TCE; Ni/C effective for chlorobenzene and chloromethanes. | researchgate.netresearchgate.netmdpi.com |

| Palladium (Pd) | H₂ gas, Formic acid | Superior activity and stability for chloroform (B151607) HDC; effective for chloromethanes and chlorophenols. | mdpi.comosti.govresearchgate.netwpi.edumdpi.com |

| Silylium ions | Triethylsilane | Facile hydrodechlorination of PVC. | colab.wsrsc.org |

| Copper (Cu) | Sodium borohydride | Effective for 1,2-dichloroethane (B1671644) dechlorination. | scilit.com |

| Nickel-Molybdenum (Ni-Mo) | H₂ gas | Used for hydrodechlorination of DDT and its derivatives. | researchgate.netpjoes.com |

Advanced Oxidation Processes (AOPs) for Chloroethene Transformation

Advanced Oxidation Processes (AOPs) are a group of chemical treatment processes that utilize the strong oxidizing potential of hydroxyl radicals (•OH) to degrade organic pollutants like chloroethene. Hydroxyl radicals are highly reactive and non-selective, capable of attacking a wide range of organic molecules, leading to their mineralization (conversion to CO₂, H₂O, and inorganic ions like Cl⁻) mdpi.com.

Common AOPs employed for chloroethene transformation include:

UV/Hydrogen Peroxide (UV/H₂O₂): This process involves the photolysis of hydrogen peroxide (H₂O₂) by UV light, which generates hydroxyl radicals (•OH) nih.govioa-ea3g.orgmdpi.com. The reaction mechanism involves the homolytic cleavage of the O-O bond in H₂O₂ to form two •OH radicals ioa-ea3g.org. This method has been shown to effectively degrade trichloroethene (TCE), a related chloroalkene, converting organic chlorine to chloride ions and achieving complete mineralization nih.gov. The degradation primarily occurs through •OH radical reactions, with minor contributions from direct UV photolysis or chlorine atom reactions nih.gov.

Ozone (O₃): Ozone itself is a strong oxidant, but its reactivity with certain compounds, including chloroethenes, can be slow ioa-ea3g.org. However, ozone can also initiate radical chain reactions, particularly in the presence of other species or under specific conditions ioa-ea3g.orgpsu.edu.

Ozone/UV (O₃/UV): Combining ozone with UV irradiation enhances the degradation process. UV light can directly photolyze ozone or its decomposition products, leading to a more efficient generation of hydroxyl radicals and other reactive oxygen species mdpi.comioa-ea3g.org. This synergistic effect accelerates the oxidation of organic contaminants.

Ozone/Hydrogen Peroxide (O₃/H₂O₂): This combination is highly effective for generating hydroxyl radicals. The reaction between ozone and hydrogen peroxide (or its conjugate base, hydroperoxide radical HO₂⁻) initiates a chain reaction that produces a significant concentration of •OH radicals, leading to rapid oxidation of pollutants ioa-ea3g.orgpsu.edu.

During the AOP treatment of chloroethene, various intermediate products can be formed, such as dichloroacetic acid (DCA), monochloroacetic acid (MCA), formic acid, and oxalic acid, before complete mineralization to carbon dioxide and chloride ions occurs nih.gov. The efficiency of these processes depends on factors like pH, reactant concentrations, UV intensity, and the presence of radical scavengers in the water matrix nih.govioa-ea3g.orgmdpi.com.

Compound List:

Chloroethene (Vinyl Chloride)

Ethene (Ethylene)

Environmental Transformation and Degradation Pathways of Chloroethene and Ethene

Microbial Degradation Mechanisms

Microorganisms have evolved diverse metabolic strategies to utilize chlorinated and non-chlorinated ethenes as sources of energy and carbon. These mechanisms are central to the natural attenuation and engineered bioremediation of sites contaminated with these compounds.

Anaerobic Reductive Dechlorination

Under anoxic conditions, a key microbial process for the breakdown of chloroethene is anaerobic reductive dechlorination. taylorandfrancis.comusgs.gov In this process, chloroethene serves as an electron acceptor, where a chlorine atom is removed and replaced with a hydrogen atom. taylorandfrancis.comusgs.gov This transformation is mediated by specific groups of bacteria that can couple this reaction to their energy metabolism. researchgate.netnih.gov

The anaerobic degradation of more highly chlorinated ethenes, such as tetrachloroethene (PCE) and trichloroethene (TCE), proceeds in a stepwise manner, ultimately leading to the formation of chloroethene. oup.commdpi.comnih.gov Chloroethene is then further dechlorinated to ethene, a non-toxic end product. nih.govoup.comresearchgate.net This sequential process involves the removal of one chlorine atom at each step. mdpi.comresearchgate.net In some cases, ethene can be further reduced to ethane (B1197151). nih.govnih.gov The complete sequence is as follows: PCE → TCE → dichloroethenes (DCEs) → Chloroethene (VC) → Ethene → Ethane. nih.govnih.govfrtr.gov The transformation of chloroethene to ethene is a critical step in the complete detoxification of chlorinated ethene plumes. oup.comnih.gov

The process of using chlorinated organic compounds as terminal electron acceptors for energy conservation is termed dehalorespiration or organohalide respiration. nih.govfrtr.govfrontiersin.org During this process, bacteria transfer electrons to the chlorinated compound, leading to the cleavage of the carbon-halogen bond. frontiersin.orgontosight.ai This reaction is highly favorable from a thermodynamic standpoint, with a significant release of free energy that the microorganisms can harness for growth. frontiersin.org Hydrogen is a common electron donor for this process. frtr.govoup.com While some bacteria can couple the reduction of chloroethene to ethene directly to their growth, for others, this final step may be a cometabolic process, meaning it does not directly provide energy for growth but occurs alongside the metabolism of other growth-supporting substrates. oup.comenviro.wiki

A diverse range of anaerobic bacteria are capable of reductive dechlorination, including species from the genera Dehalobacter, Desulfitobacterium, Desulfuromonas, Geobacter, and Sulfurospirillum. oup.commdpi.comnih.gov However, the complete dechlorination of chloroethene to ethene is primarily carried out by members of the genus Dehalococcoides. mdpi.comenviro.wiki Strains of Dehalococcoides mccartyi are the only bacteria known to be capable of reducing chloroethene all the way to ethene. mdpi.compublish.csiro.au These bacteria are often found in mixed microbial communities where fermentative bacteria produce the necessary electron donor (hydrogen) and other organisms provide essential nutrients like vitamin B12. epa.gov The presence and activity of Dehalococcoides are often key indicators for the potential of complete bioremediation at a contaminated site. frontiersin.org

Below is a table summarizing key bacterial genera involved in the anaerobic reductive dechlorination of chloroethenes.

| Bacterial Genus | Role in Dechlorination | Reference |

| Dehalococcoides | Complete dechlorination of chloroethene to ethene. | mdpi.comenviro.wiki |

| Dehalobacter | Dechlorination of higher chlorinated ethenes to cis-DCE. | oup.commdpi.com |

| Desulfitobacterium | Dechlorination of higher chlorinated ethenes. | oup.commdpi.com |

| Geobacter | Dechlorination of PCE to cis-DCE. | oup.commdpi.com |

| Sulfurospirillum | Dechlorination of PCE to cis-DCE. | oup.commdpi.com |

The key enzymes responsible for reductive dechlorination are called reductive dehalogenases (RDases). ontosight.ainih.govwikipedia.org These enzymes are typically membrane-associated and contain a corrinoid (vitamin B12) cofactor and iron-sulfur clusters at their active site. frontiersin.orgwikipedia.orgukri.org The genes encoding these enzymes are known as reductive dehalogenase homologous (rdhA) genes. researchgate.netnih.gov Specific RDase genes have been identified for different dechlorination steps. For the final and crucial step of converting chloroethene to ethene, the vinyl chloride reductase (VCR) enzyme, encoded by the vcrA gene, is responsible. nih.govmicrobe.comuniprot.org Another gene, bvcA, also encodes a vinyl chloride reductase. mdpi.comnih.gov The presence and expression of these functional genes, particularly vcrA, are used as molecular biomarkers to assess the potential for complete chloroethene bioremediation at contaminated sites. nih.govbattelle.orgnih.gov

The following table details the functional genes and the enzymes they encode for specific dechlorination steps.

| Gene | Enzyme | Dechlorination Step | Reference |

| pceA | Tetrachloroethene reductive dehalogenase | PCE → TCE | nih.govfrontiersin.org |

| tceA | Trichloroethene reductive dehalogenase | TCE → cis-DCE | nih.govasm.org |

| vcrA | Vinyl chloride reductase | Chloroethene → Ethene | nih.govmicrobe.comuniprot.org |

| bvcA | Vinyl chloride reductase | Chloroethene → Ethene | mdpi.comnih.gov |

While anaerobic reductive dechlorination can lead to the complete detoxification of chloroethenes, the process can sometimes be incomplete, resulting in the accumulation of intermediate compounds, particularly cis-1,2-dichloroethene (cis-DCE) and chloroethene itself. mdpi.comoup.com This accumulation, often referred to as a "stall," can occur for several reasons. The dechlorination of DCE to chloroethene and subsequently to ethene requires more strongly reducing (lower redox) conditions than the initial dechlorination steps. usgs.gov Furthermore, the specific microbial populations, particularly the presence and activity of Dehalococcoides species containing the necessary vcrA or bvcA genes, are essential for driving the dechlorination process to completion. frtr.gov Other environmental factors such as pH, temperature, and the availability of electron donors and essential nutrients can also significantly influence the rate and extent of dechlorination. epa.govresearchgate.net For example, co-contamination with compounds like chloroform (B151607) can inhibit the dechlorination activity of some Dehalococcoides strains. nih.govacs.org

Functional Genes and Enzymes in Reductive Dechlorination

Aerobic and Anaerobic Oxidative Degradation

Under certain conditions, less chlorinated ethenes like vinyl chloride (VC) and ethene can serve as electron donors, meaning they are used as a source of carbon and energy by microorganisms. This metabolic degradation is a key process in the natural attenuation of these compounds.

Several aerobic bacteria have been identified that can utilize VC as their sole carbon and energy source. mdpi.comresearchgate.netacs.org For instance, Mycobacterium aurum L1 was the first bacterium reported to grow on VC. oup.com This metabolic process is initiated by an alkene monooxygenase (AkMO), which converts VC to chlorooxirane. oup.com Similarly, ethene can be used as a primary growth substrate by various bacteria, known as etheneotrophs. mdpi.comacs.org The initial step in ethene metabolism is also an epoxidation reaction catalyzed by a monooxygenase, yielding epoxyethane. oup.com

The ability of microorganisms to use these compounds as electron donors is significant for bioremediation. researchgate.netnih.gov For example, the direct oxidation of VC and dichloroethene (DCE) has been observed under both aerobic and mildly anaerobic (iron-reducing) conditions. usgs.gov In anaerobic environments, while reductive dechlorination is the primary pathway for highly chlorinated ethenes, there is evidence for the anaerobic oxidation of VC and ethene. researchgate.net For instance, ethene can be oxidized to carbon dioxide coupled to sulfate (B86663) reduction. nih.gov

The key distinction of metabolic degradation is that the microorganism gains energy and carbon for growth directly from the breakdown of the chloroethene or ethene molecule. researchgate.netnih.gov This is in contrast to cometabolism, where the degradation is a fortuitous side reaction.

| Compound | Metabolic Pathway | Key Initial Reaction | Electron Acceptor Condition |

| Chloroethene (Vinyl Chloride) | Aerobic Oxidation | Conversion to chlorooxirane by AkMO oup.com | Aerobic mdpi.comresearchgate.netacs.org |

| Chloroethene (Vinyl Chloride) | Anaerobic Oxidation | Not fully elucidated | Anaerobic (e.g., Iron-reducing) usgs.gov |

| Ethene | Aerobic Oxidation | Conversion to epoxyethane by monooxygenase oup.com | Aerobic mdpi.comacs.org |

| Ethene | Anaerobic Oxidation | Oxidation to CO2 nih.gov | Anaerobic (e.g., Sulfate-reducing) nih.gov |

Cometabolism is a process where microorganisms degrade a compound like chloroethene without gaining any energy or carbon from it. researchgate.netnih.gov This degradation occurs fortuitously, catalyzed by enzymes produced for the metabolism of another primary substrate. mdpi.commicrobe.com Aerobic bacteria that grow on hydrocarbons such as methane (B114726), ethene, or toluene (B28343) can cometabolically oxidize chloroethenes. mdpi.comoup.comfrontiersin.org

The degradation of chloroethenes through cometabolism is highly dependent on the presence of a primary growth-supporting substrate. mdpi.com For example, methanotrophic bacteria, which use methane as their primary energy source, can co-oxidize trichloroethene (TCE), DCE, and VC. microbe.comnih.gov The methane monooxygenase (MMO) enzyme, produced by methanotrophs to oxidize methane, is also capable of fortuitously oxidizing these chlorinated compounds. mdpi.comfrontiersin.org Similarly, etheneotrophs, which grow on ethene, can cometabolize VC and DCE. mdpi.comuiowa.edu

The efficiency of cometabolic degradation can be influenced by the interaction between the primary substrate and the contaminant. For instance, the presence of ethene can stimulate the cometabolism of VC by Pseudomonas aeruginosa strain DL1. acs.org However, high concentrations of the primary substrate can sometimes inhibit the degradation of the contaminant due to competitive inhibition at the active site of the enzyme. acs.org The degradation of VC and cDCE by certain Clostridium strains was found to be entirely dependent on the addition of glucose, highlighting a clear case of cometabolism. oup.com

| Primary Substrate | Microbial Group | Cometabolized Compound(s) | Key Enzyme(s) |

| Methane | Methanotrophs | TCE, DCE, VC microbe.comnih.gov | Methane Monooxygenase (MMO) mdpi.comfrontiersin.org |

| Ethene | Etheneotrophs | VC, DCE mdpi.comuiowa.edu | Alkene Monooxygenase acs.org |

| Toluene | Toluene-utilizing bacteria | TCE frontiersin.org | Toluene Monooxygenase microbe.com |

| Propane | Propane-oxidizing bacteria | Chloroethenes researchgate.net | Propane Monooxygenase researchgate.net |

| Ammonia | Ammonia-oxidizing bacteria | TCE, DCE, VC microbe.com | Ammonia Monooxygenase |

| Glucose | Clostridium strains | VC, cDCE oup.com | Unknown |

A diverse range of microbial groups are capable of oxidizing chloroethene and ethene. The specific populations involved often depend on the environmental conditions and the available primary substrates.

Methanotrophs are a key group of bacteria that utilize methane as their sole source of carbon and energy. acs.org They are well-known for their ability to cometabolically degrade a variety of chlorinated ethenes, including TCE, DCE, and VC. nih.govnih.gov This is facilitated by the broad substrate specificity of the methane monooxygenase (MMO) enzyme. mdpi.comnih.gov Both soluble (sMMO) and particulate (pMMO) forms of the enzyme can carry out this oxidation, although sMMO generally has a broader substrate range and is more effective at degrading chloroethenes. mdpi.com

Etheneotrophs are bacteria that can use ethene as their primary growth substrate. mdpi.comacs.org Many etheneotrophs, such as certain species of Mycobacterium and Nocardioides, can also use VC as a sole carbon and energy source, a process known as metabolic degradation. mdpi.comresearchgate.net They can also cometabolize VC and DCE while growing on ethene. mdpi.comuiowa.edu These bacteria are of particular interest for bioremediation because they are often found at contaminated sites and can function under low oxygen conditions. uiowa.eduresearchgate.net

Other significant microbial groups include:

Pseudomonas sp.: Certain species, like Pseudomonas aeruginosa strain DL1, have been isolated on ethene and can transition from cometabolically degrading VC to using it as a primary growth substrate. acs.org Other Pseudomonas species are known to be involved in the aerobic degradation of chloroethenes. rsc.orgnih.gov

Ralstonia sp.: While not as extensively studied in the context of chloroethene degradation as methanotrophs and etheneotrophs, members of the genus Ralstonia are known for their diverse metabolic capabilities, including the degradation of various aromatic and chlorinated compounds.

Nocardioides sp.: Strains such as JS614 are capable of oxidizing both ethene and VC. oup.com

Clostridium sp.: Some anaerobic Clostridium strains have been shown to cometabolically degrade VC and cDCE in the presence of glucose. oup.com

Deltaproteobacteria: A specific clade of Deltaproteobacteria has been implicated in the anaerobic oxidation of ethene coupled to sulfate reduction. nih.gov

| Microbial Group | Degradation Type | Substrate(s) | Key Feature |

| Methanotrophs | Cometabolic | TCE, DCE, VC nih.govnih.gov | Utilize methane; degradation via MMO enzyme mdpi.com |

| Etheneotrophs (Mycobacterium, Nocardioides) | Metabolic & Cometabolic | Ethene, VC, DCE mdpi.comresearchgate.net | Can use ethene and often VC for growth mdpi.comacs.org |

| Pseudomonas sp. | Metabolic & Cometabolic | Ethene, VC acs.org | Can adapt to use VC as a growth substrate acs.org |

| Clostridium sp. | Cometabolic | VC, cDCE oup.com | Anaerobic degradation dependent on other substrates oup.com |

| Deltaproteobacteria | Metabolic | Ethene nih.gov | Anaerobic oxidation coupled to sulfate reduction nih.gov |

The ultimate goal of bioremediation is the complete mineralization of contaminants to harmless end products such as carbon dioxide (CO₂), water, and chloride ions. In the context of chloroethene and ethene degradation, mineralization signifies the complete breakdown of the organic structure.

Under aerobic conditions, both metabolic and cometabolic oxidation pathways can lead to the mineralization of chloroethenes to CO₂. researchgate.net For instance, bacteria that utilize VC as a growth substrate will incorporate the carbon into their biomass and respire the rest as CO₂. The metabolic pathway for VC and ethene assimilation is thought to ultimately produce acetyl-CoA, which then enters the central metabolic cycles (like the TCA cycle) for energy production and biosynthesis, with CO₂ as a final product. unimi.it

In cometabolic degradation, the initial oxidation of chloroethenes by enzymes like monooxygenases produces unstable epoxides. oup.comfrontiersin.org These epoxides can then undergo further non-enzymatic or enzymatic degradation to compounds like glyoxylate (B1226380) and formate (B1220265), which can be further metabolized to CO₂ by various microorganisms in the community. frontiersin.org

Under anaerobic conditions, the mineralization of ethene to CO₂ has been demonstrated, particularly in environments where sulfate is available as an electron acceptor. nih.gov In these cases, sulfate-reducing bacteria can couple the oxidation of ethene to CO₂ with the reduction of sulfate to sulfide. nih.gov The anaerobic degradation of highly chlorinated ethenes proceeds via reductive dechlorination, which produces ethene as the final, non-toxic product. frtr.govclu-in.org This ethene can then potentially be mineralized to CO₂ under appropriate aerobic or anaerobic conditions. nih.gov In some anaerobic environments, particularly methanogenic ones, the final breakdown product of organic matter can be methane, though the direct conversion of chloroethenes to methane is primarily associated with the reduction of carbon tetrachloride. frtr.gov

| Compound | Condition | Process | Final Product(s) |

| Chloroethene (e.g., VC) | Aerobic | Metabolic/Cometabolic Oxidation | CO₂, H₂O, Cl⁻ researchgate.netunimi.it |

| Ethene | Aerobic | Metabolic Oxidation | CO₂, H₂O unimi.it |

| Ethene | Anaerobic (Sulfate-reducing) | Anaerobic Oxidation | CO₂, Sulfide nih.gov |

| Highly Chlorinated Ethenes (PCE, TCE) | Anaerobic | Reductive Dechlorination | Ethene, Cl⁻ frtr.govclu-in.org |

The oxidative degradation of chloroethene and ethene is initiated and facilitated by specific enzyme systems. These enzymes are crucial for breaking the stable chemical bonds of these compounds.

Monooxygenases are a key class of enzymes that initiate the aerobic degradation of both ethene and chloroethenes. oup.comoup.comresearchgate.net These enzymes incorporate one atom of molecular oxygen (O₂) into the substrate.

Alkene Monooxygenase (AkMO): This enzyme is central to the metabolic degradation of ethene and VC in bacteria like Mycobacterium and Nocardioides. oup.comunimi.it It catalyzes the initial epoxidation, converting ethene to epoxyethane and VC to chlorooxirane. oup.comcapes.gov.br The AkMO in Mycobacterium strain JS60 is a four-component enzyme encoded by the etnABCD genes. capes.gov.br

Methane Monooxygenase (MMO): Found in methanotrophs, MMO fortuitously oxidizes chloroethenes. mdpi.commicrobe.com Both soluble (sMMO) and particulate (pMMO) forms exist, with sMMO having a broader substrate range for chloroethene degradation. mdpi.com

Toluene and Butane (B89635) Monooxygenases: Bacteria that grow on toluene or butane produce monooxygenases that can also cometabolize chloroethenes like TCE. microbe.comnih.gov

Epoxyalkane:Coenzyme M Transferase (EaCoMT) is a critical enzyme in the subsequent step of the aerobic assimilation pathway for ethene and VC. oup.comunimi.itdtic.mil After the initial epoxidation by AkMO, the resulting epoxides (epoxyethane and chlorooxirane) are highly reactive. oup.com EaCoMT, encoded by the etnE gene, detoxifies these epoxides by conjugating them to coenzyme M (CoM). oup.commicrobe.comcapes.gov.br This reaction is a crucial step that channels the carbon into the central metabolism for energy and growth. capes.gov.br The discovery of the CoM-dependent pathway was a significant advancement in understanding how bacteria can safely metabolize these reactive intermediates. oup.comdtic.mil

Other enzyme systems involved in the broader degradation pathways include:

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into a substrate and are also implicated in the aerobic cometabolism of chloroethenes. oup.comfrontiersin.org

Dehydrogenases and Aldehyde Dehydrogenases: Following the initial oxidation and epoxide ring-opening, a series of dehydrogenases are likely involved in oxidizing the resulting alcohols and aldehydes, eventually leading to intermediates that can enter the TCA cycle. researchgate.net

| Enzyme System | Function | Substrate(s) | Microbial Group Example |

| Alkene Monooxygenase (AkMO) | Initial epoxidation | Ethene, VC oup.comunimi.it | Mycobacterium sp. oup.com |

| Methane Monooxygenase (MMO) | Fortuitous oxidation | Methane, TCE, DCE, VC mdpi.commicrobe.com | Methanotrophs mdpi.com |

| Epoxyalkane:Coenzyme M Transferase (EaCoMT) | Epoxide conjugation | Epoxyethane, Chlorooxirane oup.comcapes.gov.br | Mycobacterium sp. dtic.mil |

| Toluene Monooxygenase | Fortuitous oxidation | Toluene, TCE frontiersin.orgmicrobe.com | Pseudomonas sp. microbe.com |

Mineralization to Carbon Dioxide and Methane

Abiotic Transformation Processes

While microbial degradation is a major pathway for the transformation of chloroethene and ethene, abiotic (non-biological) processes can also contribute to their degradation in the environment. These chemical reactions occur without the direct involvement of microorganisms, although they can be influenced by microbially-mediated changes in geochemical conditions.

One of the most significant abiotic degradation pathways for chlorinated ethenes involves reactions with iron-bearing minerals.

Zero-Valent Iron (ZVI): ZVI is commonly used in permeable reactive barriers for in-situ groundwater remediation. It can chemically reduce chlorinated ethenes. This process is a form of abiotic reductive dechlorination.

Iron Sulfide Minerals (e.g., Mackinawite, Pyrite): These minerals, often formed under sulfate-reducing conditions (which can be biologically driven), can also mediate the abiotic reductive dechlorination of chloroethenes.

Magnetite: Some studies suggest that magnetite (Fe₃O₄) can also play a role in the abiotic degradation of chlorinated compounds. microbe.com

The abiotic transformation of ethene is less commonly a focus of remediation, as it is generally considered a non-toxic end product of reductive dechlorination. However, under certain atmospheric conditions, ethene can undergo abiotic transformation. It is a reactive molecule in the troposphere, where it can be oxidized by hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•), contributing to the formation of photochemical smog. oup.com The primary products of these atmospheric reactions are also reactive compounds. oup.com

It is important to note that biotic and abiotic processes are often intertwined. For example, microbial activity can create the anoxic and reducing conditions necessary for abiotic reductive dechlorination by iron minerals to occur. rsc.org

| Process | Compound(s) Affected | Key Reactant/Mediator | Environmental Condition |

| Reductive Dechlorination | Chloroethenes (PCE, TCE, DCE, VC) | Zero-Valent Iron (ZVI) | Anoxic/Reducing |

| Reductive Dechlorination | Chloroethenes | Iron Sulfide Minerals | Anoxic/Sulfate-Reducing |

| Reductive Dechlorination | Chloroethenes | Magnetite | Anoxic/Reducing |

| Atmospheric Oxidation | Ethene | Hydroxyl radicals, Ozone, Nitrate radicals | Atmospheric/Oxic |

Photochemical Degradation in Atmospheric Systems

Once released into the atmosphere, both chloroethene (vinyl chloride) and ethene are subject to photochemical degradation. The primary pathway for this degradation is their reaction with photochemically generated hydroxyl radicals (•OH). cdc.gov

For chloroethene, this reaction leads to an estimated atmospheric half-life of approximately 1.54 days, assuming a hydroxyl radical concentration of 1.5 x 10^6 molecules/cm³ and a 12-hour sunlit day. Due to its high vapor pressure and Henry's Law constant, chloroethene that is released to soil or water is expected to volatilize rapidly, making its atmospheric degradation a significant environmental fate process. cdc.gov

Ethene also undergoes rapid turnover in the atmosphere due to photochemical reactions, with an estimated half-life of about 56 hours. oup.comoup.com Natural sources of ethene include photochemical reactions in addition to emissions from fossil fuels, biomass burning, and biological processes. oup.comoup.com The products of ethene's atmospheric degradation are reactive and can contribute to the formation of photochemical smog. oup.com

Reaction with Metal Reductants (e.g., Zero-Valent Metals like Zn(0))

Zero-valent metals (ZVMs), such as zero-valent zinc (Zn(0)) and zero-valent iron (Fe(0)), are effective reductants for chlorinated hydrocarbons like chloroethene and are a focus of environmental remediation research. acs.orgresearchgate.net Zn(0) is a more potent reductant than Fe(0), with a standard reduction potential of -0.763 V compared to -0.44 V for iron. nih.govcore.ac.uk This greater reducing power often leads to faster degradation rates for chlorinated ethenes. nih.gov The reactions are heterogeneous, occurring on the metal surface, and can transform chlorinated ethenes into less chlorinated or non-chlorinated products. nih.govwright.edu

Product Distribution and Reaction Kinetics

The reaction of chlorinated ethylenes with Zn(0) has been studied in detail, revealing pathways that lead to various degradation products. acs.orgdss.go.th The process generally follows pseudo-first-order kinetics, with the rate of disappearance of the parent compound and the appearance of products being modeled accordingly. acs.orgdss.go.th

For the more highly chlorinated ethenes like tetrachloroethylene (B127269) (PCE) and trichloroethylene (B50587) (TCE), reaction with zinc yields a mixture of products through different pathways. acs.orgdss.go.th Reductive elimination of TCE, for instance, gives rise to chlorinated acetylenes, which are then rapidly reduced further. acs.orgdss.go.th The reaction of TCE with zinc also produces the three dichloroethylene (DCE) isomers, vinyl chloride (chloroethene), acetylene, and ethylene (B1197577). dss.go.th For the DCE isomers, reaction with Zn(0) produces acetylene, vinyl chloride, and ethylene. dss.go.th

Studies have quantified the distribution of products from the reaction of various chlorinated ethylenes with Zn(0). Reductive β-elimination is a significant pathway, and its importance varies with the specific chloroethene. For instance, reductive β-elimination accounts for approximately 15% of PCE transformation and 30% of TCE transformation, but becomes much more dominant for cis-DCE (85%) and trans-DCE (95%). acs.orgdss.go.th The final, non-chlorinated products are typically ethene and ethane. usgs.govdss.go.th

Product Distribution from Chlorinated Ethylene Reaction with Zn(0)

| Parent Compound | % Reaction via Reductive β-Elimination | Primary Products | Reference |

|---|---|---|---|

| Tetrachloroethylene (PCE) | ~15% | Trichloroethylene, Dichloroacetylenes | acs.org, dss.go.th |

| Trichloroethylene (TCE) | ~30% | Dichloroethylene isomers, Vinyl chloride, Acetylene, Ethene | acs.org, dss.go.th |

| cis-Dichloroethylene (cis-DCE) | ~85% | Acetylene, Vinyl chloride, Ethene | acs.org, dss.go.th |

| trans-Dichloroethylene (trans-DCE) | ~95% | Acetylene, Vinyl chloride, Ethene | acs.org, dss.go.th |

Role of Electron Transfer Mechanisms

The degradation of chloroethenes by zero-valent metals involves the transfer of electrons from the metal to the organic compound. Two primary mechanisms are recognized: hydrogenolysis and reductive elimination. acs.orgwright.edu Hydrogenolysis involves the replacement of a chlorine atom with a hydrogen atom, while reductive elimination (specifically β-elimination for adjacent chlorine atoms) involves the removal of two chlorine atoms and the formation of a carbon-carbon triple bond (an alkyne). acs.orgresearchgate.netnih.gov Both pathways require a net transfer of two electrons. acs.org